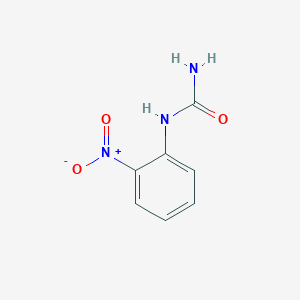

(2-Nitrophenyl)urea

Description

Context and Significance within Urea (B33335) Chemistry

Urea and its derivatives are a cornerstone of organic and medicinal chemistry. beilstein-journals.org The urea functional group, characterized by a carbonyl group flanked by two amino groups, is a versatile building block in the synthesis of a wide array of chemical structures. beilstein-journals.org Its ability to form stable hydrogen bonds is a key factor in its prevalence in biologically active molecules, where it can interact with proteins and other biological targets. beilstein-journals.org

(2-Nitrophenyl)urea belongs to the class of N-aryl ureas, where one of the nitrogen atoms is attached to a phenyl ring. The presence of the nitro group (NO2) in the ortho position of the phenyl ring significantly influences the electronic properties and reactivity of the molecule. This substitution can enhance the compound's potential for various chemical transformations and biological activities. The study of nitrophenyl urea derivatives, including the 2-nitro isomer, is crucial for understanding structure-activity relationships and for the rational design of new molecules with specific functions. longdom.org

Historical Perspective of Urea Derivatives in Synthetic Organic Chemistry

The history of urea derivatives is intrinsically linked to the birth of modern organic chemistry. In 1828, Friedrich Wöhler's synthesis of urea from inorganic precursors debunked the prevailing theory of vitalism and opened the door to the laboratory synthesis of organic compounds. beilstein-journals.org This landmark achievement set the stage for the development of synthetic organic chemistry and the subsequent exploration of urea's vast chemical landscape.

Over the decades, chemists have developed numerous methods for the synthesis of substituted ureas. Early methods often involved the use of hazardous reagents like phosgene (B1210022). beilstein-journals.org However, contemporary research focuses on developing safer and more efficient synthetic routes, such as the use of phosgene substitutes like triphosgene (B27547) and 1,1'-carbonyldiimidazole (B1668759) (CDI), and catalyst-free methods. beilstein-journals.orguea.ac.uk The reaction of amines with isocyanates or the use of carbamate (B1207046) intermediates are also widely employed strategies. uea.ac.ukbioorganic-chemistry.com These advancements have made a diverse range of urea derivatives, including this compound, more accessible for research and development.

Current Research Trajectories for this compound and its Derivatives

Current research on this compound and its derivatives is multifaceted, with significant efforts in medicinal chemistry and the synthesis of novel heterocyclic compounds.

In the realm of medicinal chemistry , aryl urea derivatives are recognized for their broad spectrum of biological activities. researchgate.net The nitrophenyl urea scaffold, in particular, has been investigated for its potential as:

Antimicrobial Agents: Several studies have explored the antibacterial and antifungal properties of new urea derivatives. nih.govresearchgate.net The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Anticancer Agents: The diaryl urea structure is a key feature in several approved anticancer drugs, such as sorafenib. nih.gov Research is ongoing to synthesize and evaluate new nitrophenyl urea derivatives for their potential to inhibit cancer cell growth.

Antidepressant and Anthelmintic Agents: Aryl ureas have also shown promise as potential treatments for depression and parasitic worm infections. uea.ac.uk

In synthetic organic chemistry , this compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. The presence of the reactive nitro and urea functionalities allows for a range of chemical transformations. A notable application is in the synthesis of benzimidazoles , a class of heterocyclic compounds with diverse pharmacological properties. longdom.orgresearchgate.net The reaction of o-phenylenediamines with urea derivatives is a known method for constructing the benzimidazole (B57391) ring system. longdom.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-7(11)9-5-3-1-2-4-6(5)10(12)13/h1-4H,(H3,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZUXIKLRGSNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396259 | |

| Record name | (2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-04-3 | |

| Record name | (2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitrophenyl Urea and Analogous Structures

Phosgene (B1210022) and Phosgene-Surrogate Approaches

The reaction of amines with phosgene has traditionally been a primary method for synthesizing ureas. nih.gov However, due to the extreme toxicity of phosgene, safer alternatives known as phosgene surrogates are now more commonly employed. rsc.orgrsc.org These surrogates react to form a reactive intermediate which then combines with an amine to produce the urea (B33335).

Application of Triphosgene (B27547)

Triphosgene, a solid and therefore safer alternative to gaseous phosgene, is a widely used reagent for the synthesis of ureas. rsc.orgrsc.org In a typical procedure, an aniline (B41778) derivative, such as 2-nitroaniline (B44862), is reacted with triphosgene to form an isocyanate intermediate. dergipark.org.trresearchgate.netasianpubs.org This intermediate is then reacted in a second step with another amine to yield the unsymmetrical urea. dergipark.org.trresearchgate.net For instance, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea was synthesized in a two-step sequence starting from 2-nitroaniline and triphosgene, followed by reaction with 3,5-difluoroaniline (B1215098), achieving a high yield. dergipark.org.trresearchgate.net The reaction is often carried out in the presence of a base, like triethylamine (B128534), to facilitate the formation of the isocyanate. dergipark.org.tr

Table 1: Synthesis of an Analogous Structure using Triphosgene

| Starting Materials | Reagent | Product | Yield | Reference |

| 2-Nitroaniline, 3,5-Difluoroaniline | Triphosgene | 1-(3,5-Difluorophenyl)-3-(2-nitrophenyl)urea | 92% | dergipark.org.trresearchgate.net |

Carbonyldiimidazole (CDI) and Other Safer Alternatives

N,N'-Carbonyldiimidazole (CDI) is another crystalline and safer phosgene substitute for urea synthesis. nih.govgoogle.com The process involves the reaction of an amine with CDI to form a carbamoylimidazolide intermediate. biointerfaceresearch.com This intermediate then reacts with a second amine to produce the unsymmetrical urea. biointerfaceresearch.com This method avoids the formation of chlorinated byproducts, making it a more environmentally benign option. nih.gov Other phosgene surrogates that have been utilized for urea synthesis include diphosgene, bis(4-nitrophenyl)carbonate, and 1,1'-carbonylbisbenzotriazole. rsc.orgrsc.org

Amine-Isocyanate Reaction Pathways

The direct reaction between an amine and an isocyanate is a fundamental and widely used method for the synthesis of ureas. jkchemical.comresearchgate.net This reaction is typically an addition reaction where the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. jkchemical.com The reaction is often carried out in a suitable solvent such as dichloromethane (B109758) or acetone. asianpubs.orgjkchemical.com The required isocyanate, for example, 2-nitrophenyl isocyanate, can be prepared beforehand, often from the corresponding amine and a phosgene surrogate like triphosgene. asianpubs.org The subsequent addition of a different amine to the isocyanate yields the desired unsymmetrical urea. This pathway is noted for its efficiency and generally high yields. researchgate.net

Rearrangement Reactions in Urea Synthesis

Certain rearrangement reactions, which proceed through an isocyanate intermediate, provide an alternative route to ureas. These methods are valuable as they start from different functional groups, offering flexibility in synthetic design. nih.gov

Lossen Rearrangement Protocols

The Lossen rearrangement involves the conversion of hydroxamic acids or their derivatives into isocyanates. numberanalytics.com This transformation is typically initiated by a base or heat. nih.gov The resulting isocyanate can then be trapped by an amine to form a urea derivative. numberanalytics.comorganic-chemistry.org This method has been shown to be effective for the synthesis of various ureas and is compatible with common protecting groups. organic-chemistry.orgacs.org For example, carbonyldiimidazole can be used to mediate the Lossen rearrangement of hydroxamic acids to isocyanates, which are then converted to ureas upon reaction with amines. organic-chemistry.org More recent developments have introduced reagents like 4-NBsOXY (ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate) to promote the Lossen rearrangement under mild conditions, allowing for a one-pot synthesis of ureas from carboxylic acids without racemization. acs.org This deprotective functionalization approach has been successfully applied to the synthesis of unsymmetrical ureas from protected amines. rsc.orgresearchgate.net

Metal-Catalyzed Coupling and Functionalization Strategies

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of ureas, often offering more sustainable and atom-economical routes. oup.com These methods can involve the dehydrogenative coupling of amines and a carbonyl source or the carbonylation of amines.

One approach involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate. organic-chemistry.org This one-pot reaction allows for the synthesis of unsymmetrical ureas and is tolerant of a wide range of functional groups. organic-chemistry.org Another strategy is the dehydrogenative coupling of amines with methanol (B129727), catalyzed by earth-abundant metals like manganese or iron. chemrxiv.orgnih.govacs.org These reactions proceed via an isocyanate intermediate and produce hydrogen gas as the only byproduct, making them highly atom-economic. chemrxiv.orgacs.org For instance, a manganese pincer complex has been shown to effectively catalyze the synthesis of a variety of symmetrical and unsymmetrical ureas from amines and methanol. chemrxiv.orgacs.org Similarly, an iron-based catalyst has been developed for the selective synthesis of ureas through the dehydrogenative coupling of methanol and primary amines. nih.gov

Palladium-Catalyzed Approaches

Palladium catalysts are widely used in the synthesis of ureas due to their high efficiency and functional group tolerance. deepdyve.comresearchgate.netacs.org A common method involves the carbonylation of amines and nitroaromatics. ncl.res.in For instance, unsymmetrical ureas can be synthesized through a palladium-catalyzed carbonylative domino procedure involving carbonylation, Curtius rearrangement, and nucleophilic addition. deepdyve.com This one-pot, one-step cascade process allows for the preparation of a series of unsymmetrical ureas from readily available aryl iodides and amines in moderate to excellent yields. deepdyve.com

Another palladium-catalyzed approach is the oxidative carbonylation of amines. researchgate.netacs.org Symmetrically disubstituted and trisubstituted ureas can be synthesized by the direct palladium-catalyzed oxidative carbonylation of primary amines or a mixture of primary and secondary amines. researchgate.netacs.org These reactions are typically carried out at 90–100 °C in a solvent like DME, using a catalytic system of PdI₂ with an excess of KI under a mixture of CO and air. researchgate.netacs.org The use of Pd/C as a catalyst for the carbonylation of azides in the presence of amines also provides a facile route to functionalized unsymmetrical ureas, with nitrogen gas as the only byproduct. organic-chemistry.org

The reductive carbonylation of nitroaromatics in the presence of amines is another effective palladium-catalyzed method. For example, diphenylurea can be synthesized in nearly quantitative yield from nitrobenzene, aniline, and carbon monoxide using a Pd(II) complex with triphenylphosphine. ncl.res.in

Table 1: Examples of Palladium-Catalyzed Synthesis of Ureas

| Catalyst System | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Aryl iodides, Amines | Unsymmetrical ureas | One-pot domino procedure. deepdyve.com |

| PdI₂ / KI | Primary/Secondary Amines | Symmetrical/Trisubstituted ureas | Direct oxidative carbonylation. researchgate.netacs.org |

| Pd/C | Azides, Amines | Unsymmetrical ureas | N₂ is the only byproduct. organic-chemistry.org |

Ruthenium-Based Catalytic Systems

Ruthenium-based catalysts offer an alternative for the synthesis of ureas, often with high atom economy. organic-chemistry.org Ruthenium pincer complexes are effective for the direct synthesis of ureas from methanol and amines, producing hydrogen as the sole byproduct. organic-chemistry.org This method avoids the need for additives like bases or oxidants. organic-chemistry.org Unsymmetrical urea derivatives can also be obtained through a one-pot, two-step reaction using this catalytic system. organic-chemistry.org

Another approach involves the N-H activation of amines by a ruthenium pincer complex, using N,N-dimethylformamide (DMF) as a carbon monoxide surrogate. acs.orgnih.gov This method allows for the synthesis of various urea derivatives with the liberation of hydrogen, avoiding the direct use of toxic CO gas. acs.orgnih.gov The reaction proceeds via the formation of a formamide (B127407) intermediate, and the subsequent addition of a different amine can yield unsymmetrical ureas. acs.orgnih.gov

Ruthenium complexes such as RuCl₂(PPh₃)₃ can catalyze the reaction of N-aryl substituted formamides with aminoarenes to produce N,N'-diarylureas in good yields. psu.edu This reaction uses formamides as a carbonyl source and does not require a carbon monoxide atmosphere. psu.edu

Table 2: Ruthenium-Catalyzed Urea Synthesis

| Catalyst | Reactants | Product | Key Features |

|---|---|---|---|

| Ruthenium pincer complex | Methanol, Amine | Symmetrical/Unsymmetrical ureas | Atom-economical, H₂ as byproduct. organic-chemistry.org |

| Ruthenium pincer complex | Amines, DMF | Symmetrical/Unsymmetrical ureas | DMF as CO surrogate, liberation of H₂. acs.orgnih.gov |

Lanthanide-Catalyzed Transformations

Lanthanide triflates, particularly lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been identified as effective catalysts for the synthesis of nonsymmetric ureas. researchgate.net This method involves the direct conversion of N-benzyloxycarbonyl-, N-allyloxycarbonyl-, and N-trichloroethoxycarbonyl-protected amines into ureas by reaction with various amines in the presence of the lanthanum catalyst. organic-chemistry.orgresearchgate.net This process yields the desired ureas in high yields. organic-chemistry.orgresearchgate.net

While the direct application of lanthanide catalysts specifically for (2-Nitrophenyl)urea is not extensively detailed in the provided results, their effectiveness in forming various other urea structures suggests potential applicability. researchgate.net Lanthanide oxides are also utilized as promoters or supports in catalysis, for instance in ammonia (B1221849) synthesis, which is a related field involving nitrogen-containing compounds. mdpi.com

Environmentally Conscious Synthesis Approaches

Green chemistry principles are increasingly being applied to the synthesis of ureas to minimize hazardous waste and improve safety. One such approach is the use of water as a solvent. A simple and efficient method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. rsc.orgrsc.org This method allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration or extraction for purification. rsc.orgrsc.org

The use of urea as a carbonyl source is another environmentally friendly alternative to hazardous reagents like phosgene. rsc.org For example, N-substituted carbamates can be synthesized from amines, urea, and alcohols over a TiO₂–Cr₂O₃/SiO₂ catalyst. rsc.org This method avoids the use of poisonous carbon monoxide and expensive transition metal complexes. rsc.org

Reductive carbonylation of nitroaromatics and oxidative carbonylation of amines are considered attractive green routes for synthesizing substituted ureas. ncl.res.in These methods often utilize transition metal catalysts and can be more atom-economical and produce less waste than traditional methods. ncl.res.in

Synthetic Routes to Specific this compound Derivatives

The synthesis of specific derivatives of this compound can be achieved by modifying the aryl ring or the urea backbone.

Derivatization through Aryl Substitutions

The synthesis of aryl-substituted urea derivatives can be accomplished by coupling substituted anilines with various primary and secondary amines. For example, novel aryl-substituted urea derivatives have been synthesized by coupling N-(5-cyclohexenyl-2-nitrophenyl)-substituted-1-carboxamide with different amines using triphosgene and triethylamine (TEA) in dichloromethane (DCM). researchgate.net

Another approach involves the nitration of aromatic compounds using urea nitrate (B79036) and concentrated sulfuric acid, which provides a safer and more environmentally friendly route to nitroaromatic compounds compared to the traditional mixed-acid method. rasayanjournal.co.in This can be a key step in preparing the substituted nitrophenyl precursor for the urea synthesis.

The palladium-catalyzed coupling of 2-nitroaniline with other functionalized aryl groups can also lead to derivatized this compound compounds. For instance, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea was synthesized from 2-nitroaniline and 3,5-difluoroaniline using triphosgene. researchgate.net

Modification of the Urea Backbone

Modification of the urea backbone typically involves the synthesis of unsymmetrical ureas where different substituents are attached to the nitrogen atoms. The reaction of an isocyanate with an amine is a classic method for creating an unsymmetrical urea. nih.gov For example, N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea was synthesized as part of a series of N-nitrophenyl-N'-(alkyl/aryl)urea derivatives. nih.gov

The synthesis of N-monosubstituted ureas can be achieved from nitriles via a Tiemann rearrangement in a one-pot process. researchgate.net This involves the reaction of nitriles with hydroxylamine (B1172632) to form amidoximes, which then undergo rearrangement to N-substituted cyanamides, followed by acidic hydrolysis to the corresponding urea. researchgate.net

Furthermore, base-catalyzed condensation of N-substituted trichloroacetamides (NTCAs) with amines can produce N-substituted ureas. acs.org This reaction is thought to proceed through the in-situ formation of an isocyanate. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(3,5-Difluorophenyl)-3-(2-nitrophenyl)urea |

| N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea |

| N,N'-Bis(2,6-dimethylphenyl)urea |

| N,N'-Diarylureas |

| N,N'-Diphenylurea |

| N,N-dimethylformamide |

| N-Allyloxycarbonyl-protected amines |

| N-Benzyloxycarbonyl-protected amines |

| N-substituted trichloroacetamides |

| N-Trichloroethoxycarbonyl-protected amines |

| Triethylamine |

| Triphosgene |

| Triphenylphosphine |

| Carbon monoxide |

| Dichloromethane |

| Diphenylurea |

| Lanthanum(III) trifluoromethanesulfonate |

| Potassium isocyanate |

| Ruthenium pincer complexes |

| Aniline |

| Methanol |

| Nitrobenzene |

| Palladium(II) iodide |

| Potassium iodide |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| 2-Nitroaniline |

| 3,5-Difluoroaniline |

| N-(5-Cyclohexenyl-2-nitrophenyl)-substituted-1-carboxamide |

| N-Aryl substituted formamides |

| Aminoarenes |

| Amidoximes |

| N-substituted cyanamides |

| Benzenesulfonyl chlorides |

| Hydroxylamine |

| Nitriles |

| N-phenyl-N'-p-tolylurea |

| N,N'-di-p-tolylurea |

| N-methylformanilide |

| (E)-2-nitrobenzaldehyde O-methyl oximes |

| 1-(2-nitrophenyl)ethanone |

| Benzyl alcohols |

| 1,3-Bis(3-nitrophenyl)urea |

| 1-(Naphthalen-1-yl)-3-(3-nitrophenyl)urea |

| Naphthylamine |

| 3-Nitrophenyl isocyanate |

| N-(2-chloro-5-nitrophenyl)methyl-N',N'-dimethyl-N-(4-(1-methylethyl)phenyl)urea |

| 1-substituted-3-{2-[(4-nitrophenyl)amino]ethyl}urea |

| 1-substituted-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}urea |

| 2-imino-3-(4-nitrophenyl)-N-phenylimidazolidine-1-carboxamide |

| 1-[1-(4-nitrophenyl)-4,5-dihydro-1H-imidazol-2-yl]-3-phenylurea |

| N-(2-chloro-4-nitrophenyl)-N'-(3-chlorophenyl)urea |

| D-α-Tocopherol polyethylene (B3416737) glycol 1000 succinate |

| N-Cyclohexyl-2,4,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] acs.orgresearchgate.netdiazepine-2-carboxamide |

| 2-Methoxy-6-methyl-9H-carbazole |

| Glycoborine |

| Clausine V |

| 2-Aryl propionic acids |

| Naproxen |

| Flurbiprofen |

| Neoisopinocampheyldiphenylphosphine |

| 3,4-Dihydropyrimidin-2(1H)-ones |

| 1-Isothiocyanato-4-nitrobenzene |

| 1,1,3,3-Tetramethylguanidine |

| Desmethyl-cariprazine |

| Didesmethyl-cariprazine |

| Telcagepant |

| N,N'-di(2,6-diisopropylphenyl)urea |

| 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate |

| 2-Chloropyridine |

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the this compound scaffold is a significant strategy in medicinal chemistry, often leading to compounds with enhanced biological activities. Various synthetic methodologies have been developed to introduce a wide array of heterocyclic systems, including pyridines, pyrimidines, and other fused heterocyclic structures. These methods often involve the reaction of a this compound derivative with a suitable heterocyclic precursor or the construction of the heterocyclic ring system from a functionalized this compound.

A common approach involves the reaction of 2-nitrophenyl isocyanate with an amino-substituted heterocycle. For instance, N-[3-(2-Dimethylaminoethoxy)-4-iodophenyl]-N'-[2-nitrophenyl]urea has been prepared using 2-nitrophenyl isocyanate and 3-(2-dimethylaminoethoxy)-4-iodoaniline. google.com This method provides a straightforward route to unsymmetrically substituted ureas bearing a heterocyclic moiety.

Another versatile method is the palladium-catalyzed amidation, which allows for the coupling of heteroaryl chlorides with ureas. researchgate.net This has been utilized to synthesize a variety of heteroaryl-substituted ureas. Additionally, a domino approach involving the reaction of 2-aminopyridinium salts with arylamines has been developed for the synthesis of pyridin-2-yl urea derivatives. researchgate.net This reaction is proposed to proceed through a sequence of tandem cyclization, intermolecular nucleophilic addition, ring opening, and demethylation. researchgate.net

The synthesis of pyridine-2-yl substituted ureas can also be achieved through a solvent- and halide-free method involving the C-H functionalization of pyridine (B92270) N-oxides with dialkylcyanamides. rsc.org This atom-economical approach is suitable for a wide range of substituted pyridines. rsc.org

Furthermore, intramolecular cyclization reactions of appropriately substituted (2-nitrophenyl)ureas can lead to the formation of fused heterocyclic systems. For example, aryl-substituted ureas containing a 2-nitrophenyl group can undergo cyclization in superacidic media, such as triflic acid, to yield 3,4-dihydroisoquinolin-1(2H)-ones. researchgate.net The 2-nitrophenyl group activates the otherwise stable urea functionality towards this cyclization. researchgate.net

The following tables summarize representative examples of synthetic methods for introducing heterocyclic moieties into this compound and its analogs.

Table 1: Synthesis of Pyridinyl- and Pyrimidinyl-(2-nitrophenyl)urea Analogs

| Starting Material 1 | Starting Material 2 | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Nitrophenyl isocyanate | 3-(2-Dimethylaminoethoxy)-4-iodoaniline | N-[3-(2-Dimethylaminoethoxy)-4-iodophenyl]-N'-[2-nitrophenyl]urea | Dichloromethane, room temperature | 64 | google.com |

| 2-Aminopyridinium salts | Arylamines | Pyridin-2-yl urea derivatives | Base-promoted domino reaction | Moderate to good | researchgate.net |

| Pyridine N-oxides | Dialkylcyanamides | Pyridine-2-yl substituted ureas | Solvent- and halide-free C-H functionalization | 63-92 | rsc.org |

| (E)-3-(2-nitrophenyl)acrylamide | N-[4-methyl-3-(4-(pyridin-3-yl-pyrimidin-2-ylamino)phenyl]amine | (E)-N-[4-methyl-3-(4-(pyridin-3-yl-pyrimidin-2-ylamino)phenyl]-3-(2-nitrophenyl)acrylamide | Not specified | 78.8 | semanticscholar.org |

| 4-Nitrobenzenethiol | 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | 4-(3-Methoxypropoxy)-3-methyl-2-{[(4-nitrophenyl)thio]methyl}pyridine | Not specified | 89.7 | mdpi.com |

Table 2: Synthesis of Fused Heterocyclic Systems from this compound Analogs

| Starting Material | Product | Reaction Conditions | Yield (%) | Reference |

| N-Aryl-substituted urea with a 2-nitrophenyl group | 3,4-Dihydroisoquinolin-1(2H)-one | Triflic acid | Good | researchgate.net |

| N-(2-Nitrophenyl)amidines | Benzo[e] researchgate.netCurrent time information in Bangalore, IN.ontosight.aitriazine-1-oxides | MeONa/MeOH | Not specified | nih.gov |

| 1-[2-(2-Nitrophenyl)ethynyl]benzene | Anthranil derivative | Unsuccessful with silver catalyst | - | universite-franco-italienne.org |

| 2-Methyl-5-nitroaniline and cyanamide | N-(2-Methyl-5-nitrophenyl)guanidinium nitrate | Nitric acid, n-butanol, reflux | Not specified | mdpi.com |

Table 3: Synthesis of Other Heterocyclic (Nitrophenyl)urea Derivatives

| Starting Material 1 | Starting Material 2 | Product | Yield (%) | Reference |

| N-aminophthalimide | Ethyl N-(4-nitrophenyl)carbamate | 1-(1,3-Dioxo-1,3-dihydroisoindol-2-yl)-3-(4-nitrophenyl)urea | 76.2 | clockss.org |

| 6-(4-nitrophenyl)carbamoyl)nicotinohydrazide | 4-Fluorobenzaldehyde | 1-(5-(2-(4-Fluorobenzoyl)hydrazinecarbonyl)pyridin-2-yl)-3-(4-nitrophenyl)urea | 70 | turkjps.org |

| 6-(4-nitrophenyl)carbamoyl)nicotinohydrazide | 4-Bromobenzaldehyde | 1-(5-(2-(4-Bromobenzoyl)hydrazinecarbonyl)pyridin-2-yl)-3-(4-nitrophenyl)urea | 75 | turkjps.org |

| 6-(4-nitrophenyl)carbamoyl)nicotinohydrazide | 2,6-Dichlorobenzaldehyde | 1-(5-(2-(2,6-Dichlorobenzoyl)hydrazinecarbonyl)pyridin-2-yl)-3-(4-nitrophenyl)urea | 70 | turkjps.org |

| 6-(4-nitrophenyl)carbamoyl)nicotinohydrazide | 4-Methoxybenzaldehyde | 1-(5-(2-(4-methoxybenzoyl)hydrazinecarbonyl)pyridin-2-yl)-3-(4-nitrophenyl)urea | 75 | turkjps.org |

Advanced Spectroscopic and Structural Elucidation of 2 Nitrophenyl Urea Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic compounds, offering detailed information about the atomic connectivity and electronic environment within a molecule.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H NMR spectroscopy provides information on the number, type, and connectivity of hydrogen atoms. For (2-Nitrophenyl)urea, characteristic signals are expected from the urea (B33335) NH protons and the aromatic protons of the 2-nitrophenyl ring.

The NH protons of the urea moiety typically appear as broad singlets due to their exchangeable nature and potential hydrogen bonding. In related 2-nitrophenyl urea derivatives, these protons have been observed in the downfield region, for instance, at δ 9.49 ppm (s, 1H) rsc.org or as broad singlets around δ 9.60-10.15 ppm dergipark.org.tr.

The aromatic protons of the 2-nitrophenyl ring are expected to exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group and the urea substituent. For a related 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, signals for the nitroaromatic ring protons were observed in the range of δ 7.22 to 8.18 ppm dergipark.org.tr. The specific pattern (e.g., doublets, triplets, multiplets) depends on the coupling between adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton.

The carbonyl carbon (C=O) of the urea group is highly deshielded and typically resonates in the range of δ 150-160 ppm. For instance, a related compound showed a carbonyl signal at δ 156.0 ppm rsc.org.

The aromatic carbons of the 2-nitrophenyl ring will display a range of chemical shifts. The carbon bearing the nitro group (C-NO₂) is generally found at higher chemical shifts, while carbons ortho, meta, and para to the substituents will vary. For a substituted 2-nitrophenyl ring, aromatic carbons were reported in the range of δ 121.98 to 144.43 ppm dergipark.org.tr.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Moiety

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment/Notes |

| NH (urea) | 9.49 - 10.15 | s (broad) | 1H | Urea NH proton, exchangeable |

| Aromatic H (Ar) | 7.22 - 8.18 | Multiplets | ~4H | Protons of the 2-nitrophenyl ring |

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Moiety

| Carbon Type | Chemical Shift (δ, ppm) | Assignment/Notes |

| Carbonyl (C=O) | 150 - 160 | Urea carbonyl carbon |

| Aromatic C (Ar) | 121.98 - 144.43 | Carbons of the 2-nitrophenyl ring |

Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques are essential for unequivocally assigning signals and confirming the connectivity within a molecule, especially when ¹H NMR spectra show overlapping signals.

¹H-¹H COSY (Correlation Spectroscopy) helps establish correlations between protons that are coupled to each other, typically through two or three bonds. This is useful for tracing the connectivity of protons within the aromatic ring or confirming vicinal coupling.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity between protons, which can be used to infer conformational information or confirm the spatial arrangement of groups, though it is less commonly used for simple connectivity confirmation compared to COSY, HSQC, and HMBC.

The application of these techniques, as demonstrated in studies of related urea derivatives researchgate.net, allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the proposed structure of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational modes of molecules, providing characteristic fingerprints based on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is widely used to identify functional groups based on their unique absorption frequencies. For this compound, several characteristic bands are expected:

N-H stretching vibration: Typically observed in the region of 3300-3500 cm⁻¹, often appearing as a broad band due to hydrogen bonding. Related compounds show values around 3109 cm⁻¹ mdpi.com and in the range of 3255-3526 cm⁻¹ rsc.org.

C=O stretching vibration (urea carbonyl): A strong absorption band is expected in the region of 1640-1690 cm⁻¹. For urea itself, a symmetric stretching is noted around 1526 cm⁻¹ researchgate.net, while other sources report values like 1668 cm⁻¹ mdpi.com and in the range of 1694-1745 cm⁻¹ rsc.org.

NO₂ stretching vibrations: The nitro group exhibits two characteristic strong absorption bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. For a related 2-nitrophenyl compound, these were observed at 1502 cm⁻¹ and 1335 cm⁻¹ dergipark.org.tr.

Aromatic C-H stretching: Usually found in the region of 3000-3100 cm⁻¹ dergipark.org.tr.

Aromatic C=C stretching: Multiple bands in the range of 1450-1600 cm⁻¹ dergipark.org.tr.

C-N stretching: Bands associated with the urea linkage and aromatic C-N bonds can appear in the fingerprint region. Urea itself shows a C-N stretch around 985 cm⁻¹ researchgate.net.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

| N-H Stretch | 3300-3500 | Urea NH stretching |

| Aromatic C-H Stretch | 3000-3100 | C-H stretching of the phenyl ring |

| C=O Stretch (Urea) | 1640-1690 | Urea carbonyl stretching |

| NO₂ Asymmetric Stretch | 1500-1560 | Asymmetric stretching of the nitro group |

| Aromatic C=C Stretch | 1450-1600 | C=C stretching of the phenyl ring |

| NO₂ Symmetric Stretch | 1300-1370 | Symmetric stretching of the nitro group |

| C-N Stretch | ~985 | C-N stretching (urea linkage) |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR, probing different vibrational modes and often being more sensitive to symmetric vibrations and non-polar bonds. For urea, characteristic Raman peaks have been identified:

C-N stretching: Observed around 985 cm⁻¹ researchgate.net.

C=O symmetric stretching: Reported at approximately 1526 cm⁻¹ researchgate.net.

While specific Raman data for this compound is less commonly reported in the provided search results, the characteristic peaks of the urea moiety can be utilized for its identification. The nitro group also possesses Raman-active vibrations that would contribute to the spectrum. Raman spectroscopy can be valuable for analyzing samples in aqueous solutions or solid states without extensive preparation researchgate.netepfl.ch.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving π electrons and non-bonding electrons. The presence of the aromatic ring and the nitro group in this compound suggests significant absorption in the UV-Vis region.

The 2-nitrophenyl group is a chromophore that typically exhibits absorption bands due to π→π* and n→π* transitions. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution in the aromatic ring, leading to characteristic absorption maxima.

For related nitrophenyl-containing compounds, absorption maxima (λmax) have been reported in the range of 260-394 nm mdpi.comfrontiersin.orgmdpi.com. For example, a related compound showed λmax values at 260 nm and 340 nm in DMSO mdpi.com. These absorptions are generally attributed to π→π* transitions within the aromatic system and potentially charge-transfer transitions involving the nitro group.

Computational and Theoretical Investigations of 2 Nitrophenyl Urea

Density Functional Theory (DFT) Calculations

DFT calculations offer a robust framework for predicting molecular properties by solving the electronic Schrödinger equation within an approximation. The accuracy of DFT results is highly dependent on the choice of functional and basis set. For studies involving (2-Nitrophenyl)urea and similar compounds, the B3LYP functional, often combined with basis sets such as 6-31G(d), 6-31G(d,p), 6-311G(d,p), or 6-311++G(d,p), has been frequently utilized due to its favorable balance between computational cost and accuracy africanjournalofbiomedicalresearch.comresearchgate.netgrafiati.commdpi.comtandfonline.comresearchgate.netdergipark.org.trrsc.orgd-nb.infodergipark.org.trresearchgate.netresearchgate.netacs.org.

Geometry Optimization and Electronic Structure Parameters

The initial step in most DFT investigations involves optimizing the molecular geometry. This process aims to find the lowest energy conformation of the molecule by minimizing its potential energy surface without any constraints africanjournalofbiomedicalresearch.comresearchgate.netdergipark.org.trdergipark.org.tr. Vibrational frequency calculations are typically performed on the optimized structures to confirm that they represent true minima on the potential energy surface africanjournalofbiomedicalresearch.com.

Furthermore, electronic structure is investigated through methods like Mulliken charge analysis, which provides insight into the electron density distribution and atomic charges within the molecule. These charges are vital for understanding charge transfer phenomena and predicting sites of reactivity africanjournalofbiomedicalresearch.comd-nb.info.

Table 1: Selected Geometric Parameters of a Related 2-Nitrophenyl Derivative

| Parameter | Value | Reference |

| O2-C1-N4 Angle | 111.463° | africanjournalofbiomedicalresearch.com |

| C1-C16-N4 Angle | 127.057° | africanjournalofbiomedicalresearch.com |

| C1-O2-C3 Angle | 103.9797° | africanjournalofbiomedicalresearch.com |

| O2-C3-C6 Angle | 118.7096° | africanjournalofbiomedicalresearch.com |

| N4-C1-O2-C3 Dihedral | -0.2538° | africanjournalofbiomedicalresearch.com |

| O2-C1-C16-C17 Dihedral | -9.7684° | africanjournalofbiomedicalresearch.com |

Note: Geometric parameters are from a related oxadiazole compound due to lack of direct data for this compound in the provided snippets.

Prediction and Correlation of Spectroscopic Data

DFT calculations are extensively used to predict and assign vibrational spectra, specifically Fourier-Transform Infrared (FT-IR) and Raman spectra. The calculated vibrational frequencies, often analyzed using Potential Energy Distribution (PED), show good agreement with experimental data, aiding in the identification of functional groups and confirming the stability of the optimized molecular structure africanjournalofbiomedicalresearch.comresearchgate.netgrafiati.comtandfonline.comresearchgate.netdergipark.org.trd-nb.inforesearchgate.net. For example, studies on 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea reported characteristic IR absorption bands for the NO₂ group (asymmetric and symmetric stretching) and the urea (B33335) carbonyl (C=O) stretch, which correlated well with experimental findings researchgate.netdergipark.org.trdergipark.org.tr. Aromatic C-H stretching vibrations were also identified in the expected regions researchgate.netdergipark.org.trdergipark.org.tr.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). The calculated absorption maxima and electronic transitions are typically compared with experimental UV-Vis spectra, demonstrating a good correlation and providing insights into the electronic excitation processes grafiati.comrsc.orgresearchgate.netresearchgate.net. For instance, the maximum absorption peak for 4-Bromo-N-(2-nitrophenyl) benzamide (B126) was predicted at 238.165 nm researchgate.net. NMR chemical shifts can also be computed and compared with experimental ¹H and ¹³C NMR data grafiati.comresearchgate.netdergipark.org.trd-nb.info.

Table 2: Selected Vibrational Frequencies (cm⁻¹) of 1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)urea

| Assignment | Frequency (cm⁻¹) | Reference |

| NO₂ (asymmetric stretch) | 1502, 1335 | researchgate.netdergipark.org.trdergipark.org.tr |

| NO₂ (symmetric stretch) | 1541, 1313 | researchgate.netdergipark.org.trdergipark.org.tr |

| N-O stretch | 1595, 1435, 1252 | researchgate.netdergipark.org.trdergipark.org.tr |

| C-H (aromatic stretch) | 3134, 3126, 3106, 3102, 3076, 3066, 3056 | researchgate.netdergipark.org.trdergipark.org.tr |

| C=O (urea stretch) | 1728, 1714 | researchgate.netdergipark.org.trdergipark.org.tr |

Table 3: Selected UV-Vis Absorption Maxima (nm) of a 2-Nitrophenyl Derivative

| Compound | Max Absorption (nm) | Reference |

| 4-Bromo-N-(2-nitrophenyl) benzamide | 238.165 | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic properties, reactivity, and stability africanjournalofbiomedicalresearch.comresearchgate.netgrafiati.commdpi.comrsc.orgd-nb.inforesearchgate.netresearchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), serves as a significant indicator of a molecule's chemical reactivity, kinetic stability, and optical properties, including charge-transfer characteristics researchgate.netgrafiati.commdpi.comtandfonline.comrsc.orgd-nb.inforesearchgate.net. A smaller HOMO-LUMO gap generally correlates with higher reactivity and a greater propensity for intramolecular charge transfer (ICT) researchgate.net. The distribution of these orbitals helps in mapping potential sites for electron donation (HOMO) and acceptance (LUMO) within the molecule mdpi.comresearchgate.net.

Table 4: Frontier Molecular Orbital (FMO) Energies and Gap

| Compound | HOMO-LUMO Gap (eV) | Reference |

| HBPAH (Pyridine-based hydrazone) | 3.634 | mdpi.com |

| DMA (Schiff base with nitrophenyl group) | 5.446 | rsc.org |

| 4-Bromo-N-(2-nitrophenyl) benzamide | Small band gap | researchgate.net |

| 2-amino-4H-chromenes | Efficient charge transfer indicated | d-nb.info |

Note: Specific HOMO-LUMO gap values for this compound itself are not directly provided in the snippets; values from related compounds are listed.

Potential Energy Surface (PES) Exploration and Reaction Pathways

The exploration of Potential Energy Surfaces (PES) is fundamental for understanding molecular stability and potential reaction pathways. By mapping the energy of a molecular system as a function of its atomic coordinates, researchers can identify minima corresponding to stable conformers and transition states representing energy barriers for transformations acs.orguleth.calibretexts.orgnih.gov. PES scanning can be performed to determine the stability of different molecular configurations researchgate.netdergipark.org.trdergipark.org.tr. For related nitro-containing compounds, DFT has been employed to map reaction paths, locate transition states, and calculate activation energies for rearrangements, providing insights into reaction mechanisms acs.org. While direct PES studies for this compound are not detailed, the methodology is established for investigating the dynamics of similar chemical systems acs.orguleth.calibretexts.orgnih.govrsc.org.

Topological Analysis (Atoms in Molecules – AIM) and Molecular Electrostatic Potential (MEP)

Topological analyses, such as the Atoms in Molecules (AIM) theory, are utilized to examine the distribution of electron density within a molecule. AIM analysis helps in characterizing interatomic interactions, identifying bond critical points, and quantifying the nature of chemical bonds mdpi.comresearchgate.netdergipark.org.trdergipark.org.trdntb.gov.ua.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the electrostatic potential around a molecule, highlighting regions of high electron density (nucleophilic sites, typically shown in red) and low electron density (electrophilic sites, typically shown in blue) africanjournalofbiomedicalresearch.comresearchgate.netmdpi.comtandfonline.comresearchgate.netdergipark.org.trrsc.orgd-nb.inforesearchgate.net. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions africanjournalofbiomedicalresearch.comresearchgate.netmdpi.comtandfonline.comresearchgate.net. For example, MEP analysis can identify oxygen atoms as potential nucleophilic centers mdpi.comtandfonline.com.

Table 5: MEP Analysis Observations

| Observation | Reference(s) |

| Reveals regions of high electron density (nucleophilic) and low electron density (electrophilic) | africanjournalofbiomedicalresearch.comresearchgate.netmdpi.comtandfonline.comresearchgate.netdergipark.org.trrsc.orgd-nb.inforesearchgate.net |

| Identifies oxygen atoms as potential nucleophilic sites | mdpi.comtandfonline.com |

| Predicts sites of electrophilic and nucleophilic attack | researchgate.net |

| Visualizes charge distribution and electrostatic interactions | africanjournalofbiomedicalresearch.comresearchgate.netmdpi.comtandfonline.comresearchgate.netdergipark.org.trrsc.orgd-nb.inforesearchgate.net |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Table 6: Selected NBO Analysis Results

| Finding | Value (kcal/mol) | Reference |

| Stabilization Energy | 37.67 | tandfonline.com |

| Stabilization Energy | 62.83 | mdpi.com |

| General findings: Electronic delocalization, charge transfer, hyperconjugation, hydrogen bonding | - | africanjournalofbiomedicalresearch.comresearchgate.netmdpi.comtandfonline.comrsc.orgd-nb.inforesearchgate.net |

Compound Name Table

this compound

1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)urea

4-Bromo-N-(2-Nitrophenyl) benzamide

2-Nitrotoluene

3,5-Difluoroaniline (B1215098)

4-Nitrophenyl isocyanate

2-(5-Bromo-2-(Trifluoromethoxy)Phenyl)-5-(4-Nitrophenyl)-1,3,4-Oxadiazole

1-(6-Aminopyridin-2-yl)-3-(4-Nitrophenyl) urea

Ethyl 6-amino-5-cyano-2-methyl-4-(4-Nitrophenyl)-4H-pyran-3-carboxylate

3-amino-2,5-dichloropyridine (B19286)

4-methyl-3-[2-(4-Nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful tools used to elucidate the behavior of molecules, their interactions with biological targets, and their dynamic conformational changes over time. While direct molecular dynamics simulations specifically focusing on this compound were not identified in the reviewed literature, these methodologies have been widely applied to urea derivatives and related compounds, providing a framework for understanding how such molecules might behave.

Studies on various urea derivatives have employed molecular docking to predict their binding affinities and modes within the active sites of target proteins and enzymes nih.govrsc.orgnih.govresearchgate.net. For instance, benzimidazole (B57391) urea derivatives were subjected to molecular docking against human pancreatic α-amylase (HPA) and human lysosomal α-glucosidase (HLAG), utilizing software such as AutoDock Vina nih.gov. These investigations revealed that the studied derivatives exhibited considerable affinity for the active sites of these enzymes, suggesting potential therapeutic applications nih.gov. Similarly, other disubstituted urea derivatives were docked into the active sites of nitric oxide synthase (nNOS and iNOS), demonstrating interactions with key amino acid residues like Glu592 and Trp587, and the heme group. Certain compounds formed multiple hydrogen bonds within these active sites, contributing to their binding stability rsc.org.

Molecular dynamics simulations, often employing force fields like OPLS 2005, have been used to study the dynamic behavior and stability of molecular systems uantwerpen.benih.gov. These simulations typically involve ensembles such as NPT and NVT, with simulation times ranging from nanoseconds to microseconds, allowing for the analysis of root-mean-square deviation (RMSD) and potential energy to assess the stability of molecular complexes uantwerpen.benih.gov. Such simulations are crucial for understanding solvent interactions and the dynamic behavior of molecules in biological environments nih.govuantwerpen.benih.govresearchgate.net. Although direct MD studies on this compound were not found, the established methodologies highlight the potential for such computational approaches to reveal critical insights into its dynamic properties and interactions.

Quantum Chemical Studies on Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining molecular structures, electronic properties, and predicting spectroscopic data. Studies on derivatives of this compound have utilized these advanced computational techniques.

One such study investigated the compound 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea using DFT calculations at the B3LYP/6-311G(d,p) level dergipark.org.tr. This research provided a detailed comparison between experimental and calculated spectroscopic data, offering insights into the electronic structure and vibrational characteristics of the molecule.

Table 1: Comparison of Experimental and Calculated Spectroscopic Data for 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea

| Property | Experimental Value (ppm or cm⁻¹) | Calculated Value (B3LYP/6-311G(d,p)) (ppm or cm⁻¹) |

| NH (Proton 1) | 10.15 | 11.31 |

| NH (Proton 2) | 9.60 | 6.31 |

| Aromatic H (e.g., 8.18 ppm) | 8.18, 8.06, 7.69, 7.22 | 9.37–7.16 |

| NO₂ (Asymmetric Stretch) | 1502 | 1595 |

| NO₂ (Symmetric Stretch) | 1335 | 1541, 1435, 1313, 1252 |

| NH (Stretch 1) | 3404 | 3476 |

| NH (Stretch 2) | 3332 | 3318 |

Note: Some calculated values represent a range or multiple contributions.

These calculations also involved the analysis of vibrational frequencies for the nitro (NO₂) and amino (NH) groups, correlating well with experimental Fourier-transform infrared (FT-IR) spectra dergipark.org.tr. Such quantum chemical studies are vital for understanding molecular stability, reactivity, and predicting spectral signatures, which can be applied to the characterization of this compound and its related compounds uantwerpen.beacs.orgacs.orgnih.govmdpi.com.

Second-Order Optical Nonlinearity Investigations

Second-order nonlinear optical (NLO) properties are crucial for applications in photonics, such as optical frequency conversion and electro-optic modulation researchgate.net. The design of organic molecules for enhanced NLO responses typically involves incorporating donor-acceptor groups linked by a π-conjugated bridge to promote asymmetry and charge transfer researchgate.net. While direct investigations into the second-order NLO properties of this compound were not found in the reviewed literature, studies on related nitrophenyl compounds and general NLO principles provide context.

Research on p-nitrophenylazoaniline , a compound featuring a nitrophenyl group, utilized ab initio quantum mechanical calculations, specifically the finite field second-order Møller–Plesset perturbation theory, to determine its first hyperpolarizability (β) researchgate.net. These calculations indicated that the molecule possesses non-zero microscopic NLO behavior researchgate.net. Comparisons with urea, a common benchmark molecule for NLO studies, revealed that p-nitrophenylazoaniline exhibited a significantly higher first hyperpolarizability (β) value researchgate.net. The presence of a nitro group (NO₂) is generally associated with NLO activity due to its electron-withdrawing nature, which facilitates charge transfer within a conjugated system researchgate.netmdpi.com. For bulk NLO effects to manifest, non-centrosymmetric crystal packing is a critical requirement figshare.com.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other, thereby estimating binding affinity and mode nih.govrsc.orgnih.govresearchgate.net. Studies have been conducted on various urea derivatives to understand their interactions with biological targets, particularly enzymes.

Chemical Reactivity and Reaction Mechanisms of 2 Nitrophenyl Urea

Photochemical Transformations and Photo-Release Mechanismsprimescholars.com

Compounds featuring an ortho-nitrobenzyl or related ortho-nitrophenyl structure are well-known for their photolabile properties, often employed as "caged" compounds that release a bioactive molecule upon irradiation. (2-Nitrophenyl)urea, possessing an ortho-nitrophenyl group attached to the urea (B33335) linkage, is expected to exhibit similar photochemical behavior.

Formation and Decay of Aci-Nitro Intermediatesprimescholars.com

Upon exposure to UV irradiation, ortho-nitrophenyl derivatives typically undergo a photochemical rearrangement involving the nitro group. This process often leads to the formation of an aci-nitro intermediate. For N-(2-nitrobenzyl)urea, photolysis results in the prompt formation of an aci-nitro intermediate researchgate.net. This intermediate is a transient species that subsequently decays. The specific mechanism involves intramolecular proton transfer and the formation of a cyclic intermediate, such as a 1,3-dihydrobenz[c]isoxazol-1-ol derivative, before the release of the caged moiety researchgate.net. The decay of these aci-nitro intermediates is crucial for the subsequent release of the functional group.

Photolytic Decomposition Pathwaysprimescholars.comnih.gov

The photolytic decomposition of ortho-nitrophenyl compounds generally proceeds through the aci-nitro intermediate. In the case of N-(2-nitrobenzyl)urea, the aci-nitro intermediate decays to release urea and a nitroso byproduct, such as 2-nitrosobenzaldehyde researchgate.net. The quantum yield for such photorelease reactions is a key parameter, indicating the efficiency of the process. For related ortho-nitrobenzyl caged compounds, quantum yields have been reported in the range of 0.13 to 0.24 researchgate.net. The precise decomposition pathways can be influenced by the solvent, pH, and the presence of other molecules, potentially leading to various side products, including hemiacetals or further rearranged species researchgate.net.

Electrophilic and Nucleophilic Reactivity of the Urea Moietyeuropa.eu

The urea functional group (-NH-CO-NH-) in this compound possesses reactive sites susceptible to both electrophilic and nucleophilic attacks. The carbonyl carbon is electrophilic and can be attacked by nucleophiles. The nitrogen atoms, with their lone pairs, can act as nucleophiles or be protonated.

Nucleophilic Attack: The carbonyl carbon of the urea moiety is susceptible to nucleophilic attack. This is a fundamental step in hydrolysis reactions nih.govresearchgate.net.

Electrophilic Attack: The nitrogen atoms can undergo electrophilic substitution reactions, though this is less common for simple ureas compared to their nucleophilic character. The phenyl ring, however, is subject to electrophilic aromatic substitution, but the presence of the ortho-nitro group deactivates the ring towards such reactions, directing substitution to specific positions if it occurs.

Urea Formation: The synthesis of urea derivatives often involves the reaction of amines with isocyanates or related precursors organic-chemistry.org. For example, phenylurea derivatives can be synthesized by reacting amines with isocyanates or via nucleophilic addition of amines to cyanates researchgate.netorganic-chemistry.org.

Susceptibility to Nitrosation Reactionsnih.gov

The presence of amine functionalities within the urea structure makes this compound susceptible to nitrosation reactions. Specifically, the secondary amine character of the urea nitrogens means they can react with nitrosating agents (like nitrous acid or its derivatives) to form N-nitroso compounds industrialchemicals.gov.auwikipedia.org. The molecule contains "two easily nitrosatable nitrogens" industrialchemicals.gov.au.

The reaction typically involves the attack of the amine nitrogen on the electrophilic nitrosonium ion (NO⁺), which is generated from nitrous acid wikipedia.org. This process can lead to the formation of N-nitrosoureas. Such N-nitroso compounds are often potent carcinogens industrialchemicals.gov.au. However, under certain conditions, such as basic or oxidative environments commonly found in hair dyeing processes, these nitroso compounds are expected to decompose rapidly industrialchemicals.gov.au.

Hydrolysis Mechanisms and Enzymatic Inhibition Processesannualreviews.orgejast.org

Urea linkages are prone to hydrolysis, particularly under acidic or basic conditions, yielding amines and carbon dioxide (or related products like isocyanates). Phenylureas, including this compound, can undergo hydrolysis via nucleophilic attack on the carbonyl carbon nih.govresearchgate.net.

Acid-Catalyzed Hydrolysis: In acidic media, the urea carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water researchgate.net.

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide (B78521) ions can directly attack the carbonyl carbon nih.gov.

Enzymatic Hydrolysis: The enzyme urease catalyzes the hydrolysis of urea. Urease inhibitors are compounds that bind to the active site of urease, slowing down the rate of urea hydrolysis. While direct studies on this compound as a urease inhibitor are not detailed in the provided search results, related compounds like NBPT (N-(n-butyl) thiophosphoric triamide) are known urease inhibitors that act by blocking active sites and delaying urea hydrolysis ejast.orgmdpi.com. Nitrophenols, in general, have also been shown to inhibit urease-catalyzed hydrolysis of urea competitively orientjchem.org. The structural similarity of this compound to urea, coupled with the presence of the nitrophenyl group, suggests a potential for interaction with urease or other enzymes, although specific mechanisms would require dedicated study.

Coordination Chemistry: Ligand Behavior and Metal Complexationmdpi.comsioc-journal.cnthieme-connect.com

Urea and its derivatives are known to act as ligands in coordination chemistry, capable of binding to metal ions. The coordination can occur through the oxygen atom of the carbonyl group or, less commonly, through the nitrogen atoms primescholars.comrjpbcs.com.

Urea Moiety as a Ligand: Urea typically coordinates as a monodentate ligand through its carbonyl oxygen atom, forming a bond with the metal center primescholars.comrjpbcs.com. In some cases, it can act as a bidentate ligand, coordinating through both oxygen and nitrogen atoms, or bridge metal centers primescholars.comrjpbcs.com. The presence of the ortho-nitrophenyl group can influence the electronic and steric properties of the urea moiety, potentially affecting its ligand behavior.

Nitrophenyl Group in Coordination: The nitro group (-NO₂) on the phenyl ring can also participate in coordination. It can act as an ambidentate ligand, coordinating via the nitrogen atom or the oxygen atoms, or as a bidentate ligand through both oxygen atoms mdpi.comresearchgate.net. This offers additional binding sites for metal ions.

Compound Name List:

this compound

Urea

N-(2-nitrobenzyl)urea

2-nitrosobenzaldehyde

1,3-bis(4-nitrophenyl)urea (B30264)

NBPT (N-(n-butyl) thiophosphoric triamide)

Nitrophenols

Phenylurea

Isocyanates

Cyanates

N-nitrosoureas

Diverse Coordination Modes of Nitro Groups

The nitro group (-NO₂) present in the 2-nitrophenyl substituent significantly influences the electronic environment and coordination behavior of this compound and its derivatives. Nitro groups are known to be versatile coordinating entities in inorganic and coordination chemistry. They can coordinate to metal centers in several ways, acting as either monodentate or bidentate ligands.

Monodentate Coordination: The nitro group can coordinate to a metal ion through one of its oxygen atoms, forming a nitrito-O linkage. Alternatively, coordination through the nitrogen atom is also possible, though less common.

Bidentate Coordination: The nitro group can also coordinate in a chelating fashion, utilizing both oxygen atoms to bind to a single metal center, forming a nitrito-O,O′ linkage. Bridging coordination modes involving the nitro group are also documented, where it can link multiple metal centers.

Research on related nitrophenyl compounds, such as those involving nitrophenyl-hydrazono ligands, demonstrates the participation of the nitrophenyl group in coordination chemistry, where the nitro group can engage in coordination or other intermolecular interactions bohrium.com. Studies on other nitrophenyl urea derivatives confirm that the nitro group can coordinate to metal atoms in various ways, including via nitrogen (nitro), oxygen (nitrito), or chelation via both oxygens (nitrito-O,O′) mdpi.comresearchgate.net. These diverse coordination modes are crucial for the design and stability of resulting metal complexes.

Design and Characterization of Metal Complexes

The urea moiety, along with the nitro group, provides potential coordination sites for metal ions, allowing for the design of metal complexes. While direct examples for this compound are limited in the provided data, studies on analogous compounds, such as 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, illustrate the typical approach to synthesizing and characterizing such complexes mdpi.com. These studies often involve reacting the ligand with metal salts in suitable solvents under reflux conditions.

The characterization of these metal complexes typically employs a combination of spectroscopic and analytical techniques to elucidate their structure and bonding. These methods commonly include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups and confirm coordination by observing shifts in characteristic vibrational frequencies. For instance, the C=O stretching of the urea group and the asymmetric and symmetric stretching vibrations of the NO₂ group are sensitive to metal coordination mdpi.com. The appearance of metal-oxygen (M-O) stretching bands in the range of 510–600 cm⁻¹ is indicative of coordination mdpi.com.

UV-Visible (UV-Vis) Spectroscopy: Provides information about electronic transitions within the ligand and the metal complexes, helping to determine coordination geometry and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and its complexes, with shifts in signals indicating coordination to the metal center.

Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns of the complexes, confirming their composition.

Molar Conductance Measurements: Employed to assess the electrolytic nature of the complexes in solution, indicating whether the complexes are ionic or non-ionic. Values typically in the range of 8–20 Ω⁻¹ cm² mol⁻¹ suggest non-electrolytic behavior mdpi.com.

Table 1: Spectroscopic and Molar Conductance Data for Metal Complexes of a Nitrophenyl Urea Derivative

| Complex | Selected IR Data (cm⁻¹) (M-O Stretch) | UV-Vis λMax (nm) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

| Ligand (L) | N/A | 260, 340 | N/A |

| Ni(II) Complex | 600 | 295, 410 | 10 |

| Zn(II) Complex | 510 | 270, 350 | 14 |

| Pt(II) Complex | 550 | 280, 350, 560 | 14 |

| Cu(II) Complex (related) | 600 | 350, 600, 700 | 8 |

Data adapted from mdpi.com. Note: The Cu(II) complex data is from a related study within the same source. Specific IR bands for M-O stretches are indicative ranges, with specific values provided for the listed complexes.

Role as Multidentate Ligands

Urea derivatives are known for their versatility as ligands in coordination chemistry. The urea moiety itself can act as a monodentate ligand, typically coordinating through the carbonyl oxygen atom rjpbcs.comsoton.ac.uk. In some instances, bidentate coordination involving the carbonyl oxygen and a nitrogen atom, or even bridging modes, has been observed for urea and its derivatives rjpbcs.comsoton.ac.uk.

The presence of the 2-nitrophenyl group in this compound adds further complexity and potential for multidentate coordination. The nitro group, as discussed, can participate in coordination. Furthermore, the aromatic ring system can engage in π-interactions. Derivatives of nitrophenyl ureas have been synthesized and studied specifically for their roles as multidentate ligands. For example, a derivative such as 1-(2,2'-bipyridin-5-ylmethyl)-3-(2-nitrophenyl)urea demonstrates how additional coordinating groups (like the bipyridine unit) can be incorporated to create ligands with multiple binding sites, capable of forming stable complexes with transition metals rsc.org. Such designs leverage the inherent ligating ability of the urea and the electronic influence of the nitrophenyl substituent to create sophisticated coordination architectures.

Compound Names Mentioned:

this compound

1,3-diethyl-1,3-bis(4-nitrophenyl)urea

( Z )-4-(2-hydroxy-5-nitrophenyl)hydrazono-3-methyl-1-phenyl-1 H -pyrazol-5(4 H )-one

1,1'-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]

1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea

N-(2-nitrobenzyl)urea

o-Nitrophenyl isocyanate

p-Nitrophenyl isocyanate

(2-Nitrophenyl)-phosphoric triamide

1-(2,2'-bipyridin-5-ylmethyl)-3-(2-nitrophenyl)urea

Q & A

Q. What strategies identify off-target biological activities of this compound in medicinal chemistry?

- Methodological Answer : Screen against NCI-60 cancer cell lines and inflammatory markers (e.g., COX-2 inhibition). Use transcriptomic profiling (RNA-seq) to uncover novel pathways. Prioritize hits with ADMET prediction tools (e.g., SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.